2-(2-Ethoxy-4,5-dimethylphenyl)-4-methylpyrrolidine
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Overview
Description
2-(2-Ethoxy-4,5-dimethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4,5-dimethylphenyl)-4-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethoxy-4,5-dimethylbenzaldehyde.
Formation of Pyrrolidine Ring: The aldehyde is then subjected to a reaction with 4-methylpyrrolidine under acidic or basic conditions to form the desired product.
The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4,5-dimethylphenyl)-4-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Ethoxy-4,5-dimethylphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4,5-dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxy-4,5-dimethylphenyl)methanol
- 2-(2-Ethoxy-4,5-dimethylphenyl)ethanol
- 2-(2-Ethoxy-4,5-dimethylphenyl)amine
Uniqueness
Compared to similar compounds, 2-(2-Ethoxy-4,5-dimethylphenyl)-4-methylpyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(2-ethoxy-4,5-dimethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C15H23NO/c1-5-17-15-8-12(4)11(3)7-13(15)14-6-10(2)9-16-14/h7-8,10,14,16H,5-6,9H2,1-4H3 |
InChI Key |
HTGRHRROCHITNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)C2CC(CN2)C |
Origin of Product |
United States |
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